Ethynylestradiol Impurity M
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Description
An impurity of Estradiol. Estradiol is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.
Scientific Research Applications
Impurity Profiling and Characterization
Ethynylestradiol impurities are extensively studied for their characterization and profiling. The impurity profile of ethynodiol diacetate, which is closely related to ethynylestradiol, has been investigated using techniques like HPLC/UV/MS. These studies involve identifying and characterizing impurities such as the E and Z isomers of 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) and others (Babják et al., 2002). Additionally, the combined application of HPLC and NMR spectroscopy has been used for the impurity profiling of drugs, including ethynylestradiol derivatives (Görög et al., 1991).
Analytical Detection and Environmental Impact
Ethynylestradiol derivatives have been studied for enhancing analytical detection methods. The labeling of ethynylestradiol with metal carbonyl fragments, for instance, improves detection in HPLC separation (Osella et al., 1992). Furthermore, the presence and impact of ethynylestradiol in the environment, particularly as an endocrine disruptor, are significant areas of research. Studies have shown that ethynylestradiol can induce estrogenic effects even at trace levels in aquatic environments, raising concerns about its environmental impact (Schneider et al., 2004).
Electrochemical Methods for Determination
The development of electrochemical methods for the determination of ethynylestradiol is another area of research. For example, a study demonstrated the use of multi-wall carbon nanotubes in enhancing the electrochemical detection of ethynylestradiol, offering a novel and efficient method for its analysis (Sheng & Sheng, 2005).
Studies on Pharmacokinetics and Biological Effects
Research on the pharmacokinetics of ethynylestradiol, including its effects on the body, is also significant. Studies have examined how ethynylestradiol is processed in the body, its bioavailability, and its potential effects on various biological systems (Back et al., 1979).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethynylestradiol Impurity M involves the conversion of Ethynylestradiol to Ethynylestradiol Impurity M through a series of chemical reactions.", "Starting Materials": [ "Ethynylestradiol", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Ethynylestradiol in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Acidify the solution with hydrochloric acid.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain Ethynylestradiol Impurity M." ] } | |
CAS No. |
1818-11-7 |
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.42 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(8R,9S,13S,14S,17S)-3-cyanato-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol |
Origin of Product |
United States |
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